Linker Length and Molecular Topology Comparison
The target compound differs from its closest commercial analog—N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-2-cyanoacetamide (CAS 915945-31-2)—by exactly one methylene (–CH₂–) unit in the nitrile-bearing side chain. This translates to a molecular weight increase from 301.73 Da (C₁₅H₁₂ClN₃O₂) to 315.75 Da (C₁₆H₁₄ClN₃O₂), a ΔMW of +14.02 Da . The additional methylene extends the linker between the amide carbonyl and the nitrile group, increasing the number of rotatable bonds from 5 to 6 . Computed LogP shifts from ~2.6–3.66 (2-cyanoacetamide) to 3.56 (3-cyanopropanamide), indicating modestly altered lipophilicity that may affect membrane permeability and non-specific protein binding .
| Evidence Dimension | Molecular weight, rotatable bond count, and computed LogP |
|---|---|
| Target Compound Data | MW 315.75 Da; 6 rotatable bonds; cLogP 3.56; TPSA 75.01 Ų |
| Comparator Or Baseline | N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-2-cyanoacetamide: MW 301.73 Da; 5 rotatable bonds; cLogP 2.6–3.66 (multiple sources); TPSA 51.22–78.50 Ų |
| Quantified Difference | ΔMW = +14.02 Da; ΔRotatable Bonds = +1; ΔcLogP range spans from −1.15 to +0.96 depending on computed source; ΔTPSA ≈ −3.49 to +23.79 Ų |
| Conditions | Computed physicochemical properties from ChemScene, ChemSrc, ChemBlink, and Molaid databases |
Why This Matters
The additional methylene spacer and rotatable bond provide synthetic chemists with a structurally distinct tool for modulating warhead geometry in covalent inhibitor design, directly impacting structure-activity relationship (SAR) exploration where linker length determines target cysteine accessibility.
